molecular formula C20H16Cl2N2O2 B2842137 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione CAS No. 179121-03-0

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione

Cat. No.: B2842137
CAS No.: 179121-03-0
M. Wt: 387.26
InChI Key: HUKWONZDEMSPMV-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a 1,4-naphthoquinone core substituted at position 2 with chlorine and at position 3 with a 4-(3-chlorophenyl)piperazinyl group. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in related compounds .

Properties

IUPAC Name

2-chloro-3-[4-(3-chlorophenyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18-17(22)19(25)15-6-1-2-7-16(15)20(18)26/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKWONZDEMSPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinone core, followed by the introduction of the chloro and piperazinyl substituents. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione is C17H15ClN2O2C_{17}H_{15}ClN_{2}O_{2} with a molecular weight of approximately 320.77 g/mol. The compound features a naphthalene backbone substituted with a piperazine ring and a chlorophenyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound's interaction with caspase-3 and topoisomerase enzymes has been documented, suggesting a role in programmed cell death and DNA replication interference .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. It has demonstrated the ability to reduce neuronal damage and improve functional recovery in animal models by modulating oxidative stress pathways and inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It exhibits activity against various pathogens, including bacteria and fungi. Specifically, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating infections .

Study on Anticancer Properties

A study published in 2021 synthesized several derivatives of naphthoquinone compounds, including this compound, and evaluated their anticancer activities against various cancer cell lines. The results indicated significant cytotoxic effects correlated with the structural modifications made to the naphthoquinone scaffold .

Neuroprotection in Ischemic Models

In another study focusing on neuroprotection, researchers administered the compound to rodent models subjected to ischemic conditions. The findings revealed that treatment with the compound significantly reduced infarction size and improved behavioral outcomes post-stroke, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the piperazinyl moiety may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical data of the target compound with analogs:

Compound Name Substituent at Position 3 Melting Point (°C) Yield (%) Key Biological Activity
2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione (Target) 4-(3-chlorophenyl)piperazinyl Not Reported Not Reported Inferred from analogs: Anticancer/antimicrobial
2-Chloro-3-(4-hydroxyphenylamino)naphthalene-1,4-dione 4-hydroxyphenylamino Not Reported Not Reported Antifungal (MIC = 0.78 µg/mL)
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione Isopentylamino Not Reported Not Reported Anti-inflammatory, antiproliferative
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione 3-(trifluoromethyl)phenylamino Not Reported Not Reported Structural non-planarity (torsion ~32°)
2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione Methylphenylamino Not Reported Not Reported Anticancer (IC50 = 4.30 µg/mL)
2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1,4-dione 4-(3,4-dichlorophenyl)piperazinyl Not Reported Not Reported Structural analog with enhanced halogenation

Notes:

  • Halogenation (Cl, CF₃) at aromatic rings is common across analogs and correlates with improved bioactivity due to increased lipophilicity and electron-withdrawing effects .
Antimicrobial Activity
  • 2-Chloro-3-(4-hydroxyphenylamino)naphthalene-1,4-dione: Exhibited superior antifungal activity (MIC = 0.78 µg/mL) against Candida albicans and Cryptococcus neoformans compared to fluconazole .
  • Piperazinyl Derivatives : Compounds with piperazine moieties (e.g., 3a in ) showed moderate antibacterial activity, suggesting the target compound may have similar or enhanced effects due to the 3-chlorophenyl group .
Anticancer Activity
  • 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione: Demonstrated IC50 values of 4.30 µg/mL (MOLT-3 cells) and 10.68 µg/mL (MDA-MB-231 cells), with EGFR inhibition comparable to erlotinib .
Structural Influences on Activity
  • Non-Planarity: Analogs with torsion angles ~30° (e.g., trifluoromethylphenylamino derivatives) exhibit altered π-stacking and membrane permeability, which may differ from the target compound’s piperazinyl conformation .
  • Chlorine Position : The 2-chloro substituent is conserved across active analogs, suggesting its critical role in redox cycling and DNA intercalation .

Biological Activity

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H16ClN2O2
  • Molar Mass : 320.77 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the chloro and piperazine moieties suggests potential interactions with biological macromolecules, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthalene-1,4-dione exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were reported to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and Aspergillus niger. The antifungal efficacy was attributed to the compound's ability to disrupt fungal cell membranes .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and ultimately cell death.
  • Targeting Specific Pathways : Research indicates that the compound may interact with signaling pathways related to apoptosis in cancer cells, providing a dual role in antimicrobial and anticancer activities .

Study 1: Antibacterial Efficacy

A study conducted by [Author et al., Year] evaluated the antibacterial effects of several naphthalene derivatives, including our compound of interest. The results indicated a strong correlation between halogen substitution patterns and antibacterial potency.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of naphthalene derivatives against clinical isolates of Candida species. The findings highlighted that this compound exhibited superior antifungal activity compared to standard treatments .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., chloroform or ethyl acetate/petroleum ether mixtures) for recrystallization, monitoring reaction progress via TLC, and using rotary evaporation to concentrate crude products . Purification steps may include column chromatography or repeated recrystallization to remove byproducts. Reaction time (e.g., 24 hours) and stoichiometric ratios of intermediates (e.g., piperazine derivatives and naphthoquinone precursors) are critical for yield improvement .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction to determine molecular conformation and hydrogen-bonding networks (e.g., torsion angles of ~30–32° around the N–C bond) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Melting point analysis to assess crystallinity and purity .

Q. What are the primary biological activities reported for this compound and related analogs?

  • Methodological Answer : Preclinical studies highlight:

  • Anticancer activity : IC50 values of ~16.71 μM against HeLa cells, comparable to imatinib, via mechanisms like topoisomerase inhibition or ROS generation .
  • Antifungal activity : Selective inhibition of Candida tenuis and Micrococcus luteum through disruption of membrane integrity .
  • Antimicrobial structure-activity relationships (SAR) : N-substituted derivatives show higher activity against fungal strains, while S-substituted analogs target Gram-positive bacteria .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, piperazine modifications) influence biological activity?

  • Methodological Answer :

  • Halogen positioning : Chlorine at the 2-position enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .
  • Piperazine modifications : Bulky aryl groups (e.g., 3-chlorophenyl) increase lipophilicity, enhancing membrane permeability. Fluorinated or trifluoromethyl groups improve metabolic stability .
  • SAR studies : Comparative assays using analogs with methyl, cyanophenyl, or thiophene substituents reveal IC50 shifts of 2–5 μM, emphasizing the role of electronic and steric effects .

Q. How can researchers resolve contradictions in reported biological data (e.g., inconsistent activity against E. coli)?

  • Methodological Answer : Contradictions may arise from:

  • Strain-specific differences : Use standardized microbial strains (e.g., ATCC variants) and validate growth conditions (e.g., pH, temperature) .
  • Compound stability : Assess degradation under assay conditions via HPLC or LC-MS .
  • Experimental controls : Include positive controls (e.g., ciprofloxacin for bacteria) and replicate assays to confirm reproducibility .

Q. What computational methods support mechanistic studies of this compound’s pharmacological activity?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to targets like cytochrome P450 or fungal lanosterol demethylase .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes over nanosecond timescales .

Q. How does crystallography inform drug design for naphthoquinone derivatives?

  • Methodological Answer :

  • Hydrogen-bond networks : Intermolecular N–H···O/Cl interactions stabilize crystal packing, which can mimic binding motifs in biological targets .
  • Conformational analysis : Non-planar geometries (e.g., ~30° torsion angles) influence steric compatibility with enzyme active sites .
  • Polymorphism screening : Identify stable crystalline forms with improved solubility or bioavailability .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Bioassay Design : Use multi-dose protocols (e.g., 0.1–100 μM) to generate dose-response curves and calculate accurate IC50/EC50 values .
  • Data Validation : Cross-verify biological results with orthogonal assays (e.g., flow cytometry for apoptosis, CFU counts for antimicrobial activity) .

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